molecular formula C6H9Br2N3O B6362730 3,5-Dibromo-1-(2-ethoxyethyl)-1H-1,2,4-triazole CAS No. 1240579-95-6

3,5-Dibromo-1-(2-ethoxyethyl)-1H-1,2,4-triazole

Cat. No. B6362730
CAS RN: 1240579-95-6
M. Wt: 298.96 g/mol
InChI Key: XVVBYEBGDMRDLI-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-(2-ethoxyethyl)-1H-1,2,4-triazole (DBET) is an organic compound that can be synthesized in the laboratory and has been used in scientific research studies. DBET has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Synthesis and Characterization

  • Dibromo-triazoles, including compounds like 3,5-Dibromo-4H-1,2,4-triazole, are crucial in the synthesis of various N-heterocyclic compounds due to their high biological activity, low toxicity, and systemic nature. They serve as important functional materials and intermediates for further chemical modifications (Yu et al., 2014).
  • The preparation of 3,5-dibromo-1H-1,2,4-triazole derivatives involves bromination and amination processes, yielding compounds with potential applications in medicine, pesticides, and energetic materials (Wang et al., 2020).

Biological Activities

  • Triazole derivatives have been synthesized with varying functional groups, demonstrating antimicrobial activities against various microorganisms. This highlights their potential in developing new antimicrobial agents (Bektaş et al., 2007).
  • Novel 3,6-bis(1,2,3-triazolyl)-s-triazolo[3,4-b]-1,3,4-thiadiazole derivatives synthesized from triazole precursors show promise for further research into their chemical and biological properties (Dong & Wang, 2005).

Chemical Reactions and Intermediates

  • Reactions involving 3,5-dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazole with NH-azoles lead to the formation of products with potential as intermediates in pharmaceutical synthesis, demonstrating the versatility of dibromo-triazoles in organic synthesis (Khaliullin et al., 2014).
  • The synthesis of naphtho-[1,2-e][1,2,4]triazolo[5,1-b][1,3]oxazine heterocyclic systems from 3,5-dibromo-1,2,4-triazole showcases the compound's role in creating novel heterocyclic structures with potential medicinal applications (Osyanin et al., 2012).

properties

IUPAC Name

3,5-dibromo-1-(2-ethoxyethyl)-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Br2N3O/c1-2-12-4-3-11-6(8)9-5(7)10-11/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVBYEBGDMRDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=NC(=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-1-(2-ethoxyethyl)-1H-1,2,4-triazole

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